Sinapultide (KL₄) is a 21-amino acid peptide (KLLLLKLLLLKLLLLKLLLLK) engineered to replicate the essential biophysical functions of human surfactant protein-B (SP-B), a critical component of pulmonary surfactant that enables alveolar expansion and prevents atelectasis. SP-B's C-terminal domain—an amphipathic helical region facilitating lipid reorganization and interfacial adsorption—served as the primary structural template. Unlike native SP-B (79 residues with complex disulfide bonds), sinapultide employs a simplified penta-residue repeat motif (L₄K) to mimic SP-B's alternating cationic-hydrophobic topology. This design preserves SP-B's ability to: 1) Reduce alveolar surface tension through electrostatic interactions between lysine residues and anionic phospholipid headgroups (e.g., phosphatidylglycerol), and 2) Stabilize lipid monolayers via hydrophobic leucine residues embedding into lipid acyl chains [1] [4] [7].
Table 1: Key Structural and Functional Attributes of Sinapultide vs. Natural SP-B
Parameter | Natural SP-B | Sinapultide (KL₄) |
---|---|---|
Structural Motif | 79-aa, disulfide-linked dimer | 21-aa linear peptide |
Cationic Residues | Arginine/Lysine clusters | Lysine at every 5th position |
Hydrophobic Domains | Non-regular leucine/valine | L₄ repeats (leucine-rich) |
Membrane Orientation | Peripheral membrane association | Transmembrane insertion |
Primary Function | Lipid respreading & film stability | Rapid lipid adsorption |
Molecular dynamics simulations confirm sinapultide integrates into lipid bilayers with a transmembrane orientation, contrasting SP-B's surface-aligned topology. This enables direct perturbation of acyl chains, accelerating phospholipid translocation to air-liquid interfaces—critical for mitigating respiratory distress [7] [9].
The KL₄ sequence underwent iterative optimization to maximize surfactant functionality while minimizing synthetic complexity:
Table 2: Impact of Sequence Modifications on Surfactant Performance
Modification | Surface Tension (mN/m) | Adsorption Rate (sec) | Functional Outcome |
---|---|---|---|
Native KL₄ | 22.1 ± 0.9 | 120 ± 15 | Optimal balance of activity & stability |
Central Lys→Asp | 38.5 ± 1.2 | >300 | Loss of electrostatic lipid anchoring |
Double Lys insertion | 25.7 ± 1.1 | 95 ± 10 | Faster adsorption but film instability |
Leu→Ile substitution | 28.9 ± 0.8 | 180 ± 20 | Reduced hydrophobic depth |
Notably, the leucine/lysine ratio ensures resistance to proteolysis and oxidation—addressing key limitations of animal-derived SP-B [10] [5].
Sinapultide is manufactured via Fmoc-based solid-phase peptide synthesis (SPPS), enabling batch-uniform, animal-component-free production:
Critical process parameters include:
Table 3: Performance Metrics of SPPS vs. Recombinant Production
Parameter | SPPS for Sinapultide | Recombinant SP-B |
---|---|---|
Purity | >98% | 80–90% (protease cleavage artifacts) |
Yield per Cycle | 99.2% | N/A (cellular expression variability) |
Batch Consistency | RSD <1.5% | RSD 5–15% |
Production Time | 48 hours (21 cycles) | 5–7 days (fermentation + purification) |
Animal-Derived Components | None | Possible in cell culture media |
Sinapultide’s activity depends on precise integration with phospholipids to form biomimetic surfactant assemblies. The clinical formulation (Lucinactant/Surfaxin®) combines:
Microbubble Stabilization: Recent advances exploit sinapultide’s interfacial activity to stabilize phospholipid-shelled microbubbles (1.82 ± 0.15 µm diameter). At 2–5 mol% incorporation, KL₄:
Molecular Synergy Mechanisms:
Table 4: Phospholipid Compositions in Sinapultide Formulations
Formulation Type | Phospholipid Components | Sinapultide Content | Key Physicochemical Attributes |
---|---|---|---|
Clinical Suspension (Lucinactant) | DPPC:POPG:PA (67:22:11 mol%) | 0.86 mg/mL | Adsorption rate: 120 sec; Min γ: 22 mN/m |
Microbubbles | DPPC:POPG (80:20 mol%) + PEG-40 stearate | 3 mol% of lipid | Size: 1.8 µm; Stability: >45 min in serum |
Solid Depot Implants | DPPC:DOPG:cholesterol (60:30:10) | 5 wt% | Zero-order release over 14 days; no burst effect |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: